5-[5-[(E)-(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid
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Overview
Description
5-[5-[(E)-(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a furan ring, a chlorobenzoic acid moiety, and a diazinan-5-ylidene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-[(E)-(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid involves multiple steps, each requiring specific reagents and conditions. One common approach begins with the preparation of the furan-2-yl and chlorobenzoic acid intermediates. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final product.
For instance, the radical bromination of a methyl group followed by conversion into a phosphonate intermediate can be a crucial step in the synthesis . The reaction conditions often involve the use of solvents like carbon tetrachloride (CCl4) and catalysts such as N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) under reflux .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[5-[(E)-(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chlorobenzoic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
5-[5-[(E)-(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-[5-[(E)-(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid involves its interaction with specific molecular targets. The compound’s diazinan-5-ylidene structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Benzimidazole compounds also exhibit similar biological activities and can be compared in terms of their chemical reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features. The presence of the furan ring, chlorobenzoic acid moiety, and diazinan-5-ylidene structure provides a distinct chemical profile that sets it apart from other compounds. This uniqueness contributes to its diverse applications and potential for further research.
Properties
IUPAC Name |
5-[5-[(E)-(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2O6/c24-18-8-6-14(10-16(18)22(29)30)19-9-7-15(32-19)11-17-20(27)25-23(31)26(21(17)28)12-13-4-2-1-3-5-13/h1-11H,12H2,(H,29,30)(H,25,27,31)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVYGOKAZMHRGP-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)/C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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